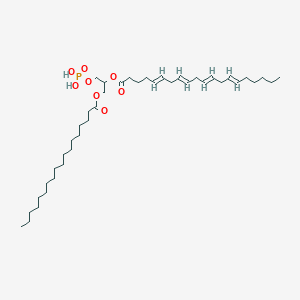
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate, commonly known as O-PAP-ETE, is a phospholipid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE is a synthetic compound that is composed of a phosphonate head group, a glycerol backbone, and a polyunsaturated fatty acid tail.
作用机制
The mechanism of action of O-PAP-ETE is not fully understood, but it is believed to be related to its ability to interact with cell membranes. O-PAP-ETE can insert itself into cell membranes, altering their fluidity and permeability. This can lead to changes in cell signaling pathways and gene expression, ultimately leading to the observed biological effects of O-PAP-ETE.
Biochemical and Physiological Effects:
O-PAP-ETE has been shown to have a variety of biochemical and physiological effects, including enhancing drug delivery, improving gene therapy, and inducing apoptosis in cancer cells. Additionally, O-PAP-ETE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of O-PAP-ETE is its ability to enhance the delivery of therapeutic agents to target cells. Additionally, O-PAP-ETE has been shown to be biocompatible and non-toxic, making it a safe option for use in lab experiments. However, one limitation of O-PAP-ETE is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on O-PAP-ETE. One area of interest is the development of new synthesis methods that can increase the yield and purity of the final product. Additionally, further investigation into the mechanism of action of O-PAP-ETE is needed to fully understand its biological effects. Moreover, O-PAP-ETE could be further explored for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the use of O-PAP-ETE in combination with other therapeutic agents could be investigated to determine its potential synergistic effects.
In conclusion, O-PAP-ETE is a synthetic phospholipid derivative that has potential applications in drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells, improve gene therapy, induce apoptosis in cancer cells, and have anti-inflammatory properties. Although O-PAP-ETE has some limitations, it remains a promising compound for future research.
合成方法
O-PAP-ETE can be synthesized through a multi-step process that involves the reaction of glycidol with phosphorus oxychloride, followed by the addition of icosapentaenoic acid and stearic acid. The resulting product is then purified through column chromatography to obtain pure O-PAP-ETE. This synthesis method has been optimized to ensure high yields and purity of the final product.
科学研究应用
O-PAP-ETE has been widely studied for its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells by increasing their solubility and stability. Additionally, O-PAP-ETE has been used as a carrier for gene therapy, allowing for the efficient delivery of genes to target cells. Moreover, O-PAP-ETE has been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
属性
CAS 编号 |
119904-30-2 |
|---|---|
产品名称 |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
分子式 |
C41H73O8P |
分子量 |
725 g/mol |
IUPAC 名称 |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11+,19-17+,24-22+,30-28+ |
InChI 键 |
AXJKOPKPNZMCIN-IOLLQWDPSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
同义词 |
1-SAPA 1-stearoyl-2-arachidonoylphosphatidic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

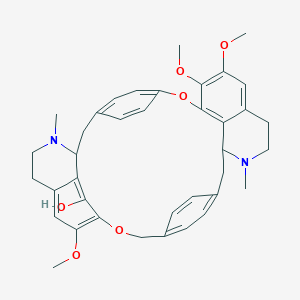


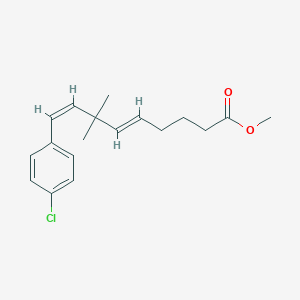
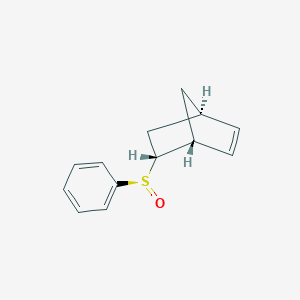

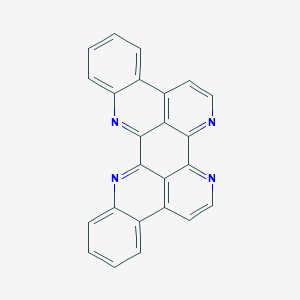
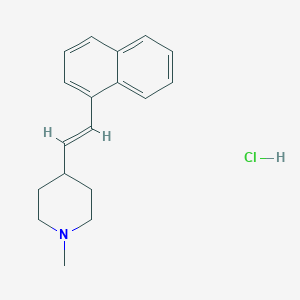
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)